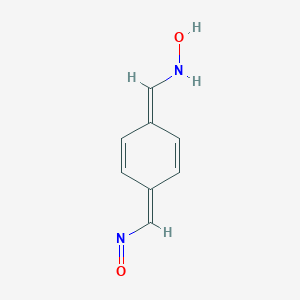

Terephthalaldehyde dioxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJKQCPYFKAUEO-NXZHAISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Terephthalaldehyde Dioxime

Synthesis, Characterization, and Applications in Advanced Materials

Executive Summary

Terephthalaldehyde dioxime (1,4-benzenedicarboxaldehyde dioxime) is a bifunctional aromatic oxime serving as a critical intermediate in the synthesis of conductive polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[1][2][3][4][5][6] Its ability to undergo dehydration to terephthalonitrile oxides makes it a staple in "click" chemistry polymerizations, while its chelating nitrogen/oxygen donors facilitate the formation of robust transition metal complexes. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and diverse applications.

Part 1: Chemical Identity & Physicochemical Properties

Terephthalaldehyde dioxime exists as two geometric isomers (syn and anti), with the anti (E,E) form being thermodynamically favored and most relevant for linear polymerizations and coordination chemistry.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | (1E,4E)-1,4-Benzenedicarboxaldehyde dioxime | Predominant isomer |

| CAS Number | 18705-39-0 | |

| Molecular Formula | C₈H₈N₂O₂ | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | >200 °C (Decomposes) | High thermal stability due to H-bonding |

| Solubility | Soluble in DMSO, DMF, Ethanol (hot); Insoluble in Water | Dipolar aprotic solvents preferred for NMR |

| pKa | ~10.5 (Oxime OH) | Weakly acidic |

Part 2: Synthetic Pathways & Optimization

Reaction Mechanism

The synthesis involves the condensation of terephthalaldehyde with hydroxylamine hydrochloride. A base (typically Sodium Carbonate or Sodium Acetate) is required to neutralize the hydrochloride salt, releasing the free nucleophilic hydroxylamine (:NH₂OH).

Critical Mechanistic Insight: The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by proton transfer and elimination of water. Maintaining a pH between 7–8 is crucial; too acidic conditions protonate the hydroxylamine (deactivating it), while highly basic conditions can lead to side reactions (e.g., Cannizzaro disproportionation of the aldehyde).

Optimized Laboratory Protocol

Standardized for 10 mmol scale with >90% yield.

Reagents:

-

Terephthalaldehyde (1.34 g, 10 mmol)

-

Hydroxylamine Hydrochloride (1.53 g, 22 mmol) [2.2 eq]

-

Sodium Carbonate (1.17 g, 11 mmol) or Sodium Acetate

-

Solvent: Ethanol/Water (1:1 v/v, 40 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve terephthalaldehyde in 20 mL warm ethanol. Separately, dissolve hydroxylamine hydrochloride in 10 mL water.

-

Activation: Add the base (Na₂CO₃) slowly to the hydroxylamine solution to liberate the free amine. Evolution of CO₂ will occur.

-

Condensation: Dropwise add the activated hydroxylamine solution to the aldehyde solution under stirring.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The dioxime will precipitate as a white solid.

-

Purification: Filter the solid and wash copiously with cold water to remove inorganic salts. Recrystallize from hot Ethanol/Water (2:1) to obtain analytical grade crystals.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the production of terephthalaldehyde dioxime.

Part 3: Applications in Materials Science

Coordination Chemistry & MOFs

Terephthalaldehyde dioxime acts as a bridging ligand. Unlike simple monodentate ligands, the oxime group can coordinate through both Nitrogen and Oxygen, bridging metal centers to form polymeric chains or 2D sheets.

-

N-Coordination: The most common mode, where the Nitrogen lone pair binds to soft metals (Pd, Pt).

-

Chelation: Deprotonation of the oxime (-OH → -O⁻) allows for the formation of neutral complexes with transition metals like Ni(II) and Cu(II), often stabilizing square planar geometries.

Polymer Precursor: The Nitrile Oxide Route

A primary industrial application is its conversion to Terephthalonitrile Oxide via dehydration (using Chloramine-T or hypochlorite). This intermediate is a "dipole" used in 1,3-dipolar cycloaddition polymerizations.

-

Mechanism: Terephthalaldehyde dioxime

Terephthalonitrile Oxide. -

Polymerization: Reacts with di-alkynes or di-alkenes to form Polyisoxazoles or Polyisoxazolines. These polymers exhibit high thermal stability and are investigated for high-performance coatings.

Application Logic Diagram

Figure 2: Divergent synthetic utility of terephthalaldehyde dioxime in polymer and materials science.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of the aldehyde carbonyl peak (~10 ppm in ¹H NMR) is the primary indicator of reaction completion.

Table 2: Spectroscopic Data (Representative)

| Technique | Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 11.45 ppm (s, 2H) | -OH (Oxime hydroxyl, disappears with D₂O shake) |

| δ 8.15 ppm (s, 2H) | -CH=N- (Azomethine proton) | |

| δ 7.62 ppm (s, 4H) | Ar-H (Aromatic ring protons) | |

| FT-IR (ATR) | 3200–3400 cm⁻¹ | O-H stretching (Broad, H-bonded) |

| 1625 cm⁻¹ | C=N stretching (Strong) | |

| 950 cm⁻¹ | N-O stretching | |

| Mass Spectrometry | m/z 164 [M]⁺ | Molecular Ion |

| m/z 146 [M-H₂O]⁺ | Loss of water |

Part 5: Safety & Handling (E-E-A-T)

While terephthalaldehyde dioxime is less volatile than its aldehyde precursor, it should be handled with standard chemical hygiene.

-

Toxicity: Classified as Acute Tox. 3 (Oral) . It may release hydroxylamine upon metabolic hydrolysis, which is a hematotoxin.

-

Storage: Store below 30°C in a tightly sealed container. Oximes can undergo slow decomposition (Beckmann rearrangement) if exposed to strong acids or excessive heat.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides emission control).

References

-

PubChem. (n.d.).[5][7] Terephthalaldehyde dioxime (Compound).[3][5] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Royal Society of Chemistry. (2014).[4] 1H NMR (DMSO-d6) Data. Retrieved January 29, 2026, from [Link]

- Google Patents. (2006). Purification method of terephthalaldehyde. WO2006080769A1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Reactivity of Dipalladated Derivatives of Terephthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. rsc.org [rsc.org]

- 5. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2006080769A1 - Purification method of terephthalaldehyde - Google Patents [patents.google.com]

- 7. 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy- | C8H6O4 | CID 11084236 - PubChem [pubchem.ncbi.nlm.nih.gov]

Terephthalaldehyde dioxime molecular structure.

Topic: Terephthalaldehyde Dioxime: Structural Architecture, Synthesis, and Application Profiles Content Type: Technical Whitepaper Audience: Research Scientists, Chemical Engineers, and Drug Discovery Specialists

Executive Summary: The Ligand of Connectivity

Terephthalaldehyde dioxime (TDO), chemically 1,4-benzenedicarboxaldehyde dioxime (

-

Supramolecular Chemistry: As a ligand for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1]

-

Medicinal Chemistry: As a stable precursor for diamines and a bioactive scaffold exhibiting antimicrobial properties.[1]

This guide dissects the molecular logic of TDO, providing a validated synthesis protocol and a structural analysis necessary for reproducible experimental design.

Molecular Architecture & Isomerism[1]

The reactivity and utility of TDO are dictated by its stereochemistry.[1] The carbon-nitrogen double bond (

2.1 The E/Z Dichotomy

For terephthalaldehyde dioxime, the stability of the crystal lattice is governed by the configuration of the hydroxyl group relative to the benzene ring:

- -Isomer (Anti-Anti): The hydroxyl groups are directed away from the benzene ring (trans-like).[1] This is the thermodynamically favored conformer due to minimized steric repulsion between the oxime oxygen and the aromatic protons. It is the primary form found in crystalline solids and MOF lattices.[1]

- -Isomer (Syn-Syn): The hydroxyl groups face toward the ring. This creates significant steric strain and is rarely observed in isolated pure phases without metal coordination to "lock" the geometry.[1]

- -Isomer: The asymmetric intermediate.[1]

2.2 Supramolecular Assembly (Hydrogen Bonding)

In the solid state,

Visualization: Structural Logic Flow

The following diagram illustrates the hierarchy from atomic connectivity to supramolecular assembly.

Figure 1: Structural hierarchy of TDO, highlighting the dominance of the (E,E)-isomer in supramolecular assembly.

Validated Synthesis Protocol

Objective: Synthesis of high-purity 1,4-benzenedicarboxaldehyde dioxime via condensation of terephthalaldehyde with hydroxylamine hydrochloride.

Causality & Scientific Integrity:

-

Reagent Choice: Hydroxylamine is unstable as a free base; we use the hydrochloride salt (

).[1] -

Base Addition: Sodium hydroxide (NaOH) or Sodium Carbonate (

) is required to neutralize the HCl, liberating the nucleophilic free amine ( -

Solvent System: An Ethanol/Water mixture is used.[1][2] Terephthalaldehyde is soluble in ethanol but poor in water; the salt is soluble in water. The mixture ensures phase homogeneity for the reaction.

3.1 Materials

3.2 Step-by-Step Methodology

-

Preparation of Hydroxylamine Solution:

-

Dissolve 2.2 equivalents of Hydroxylamine Hydrochloride in minimal deionized water.

-

Why: A slight excess ensures complete conversion of both aldehyde groups.[1]

-

Separately, dissolve 2.2 equivalents of NaOH in water.[1]

-

Slowly add the NaOH solution to the Hydroxylamine solution at

(ice bath). -

Critical Control: Keep cold to prevent decomposition of the free hydroxylamine.[1]

-

-

Aldehyde Dissolution:

-

Dissolve 1.0 equivalent of Terephthalaldehyde in absolute ethanol. Warm slightly (

) if necessary to ensure complete dissolution.

-

-

Condensation Reaction:

-

Add the buffered Hydroxylamine solution dropwise to the Terephthalaldehyde/Ethanol solution under vigorous stirring.

-

Observation: A white precipitate (the dioxime) will begin to form almost immediately as the polarity of the molecule changes.

-

Heat the mixture to reflux (

) for 2–4 hours . -

Validation: Reflux ensures the thermodynamic conversion to the stable

-isomer.

-

-

Work-up & Purification:

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis protocol ensuring high purity and correct isomeric configuration.[1]

Spectroscopic Characterization

To validate the structure, compare experimental data against these standard values. The disappearance of the carbonyl peak is the primary indicator of reaction completion.

| Technique | Parameter | Diagnostic Signal | Structural Interpretation |

| FT-IR | Hydrogen-bonded oxime hydroxyl group.[1] | ||

| FT-IR | Formation of the imine/oxime bond.[1] | ||

| FT-IR | Characteristic N-O stretch.[1] | ||

| FT-IR | Absent ( | Confirms complete consumption of aldehyde.[1] | |

| 1H NMR | Oxime | ||

| 1H NMR | Azomethine | ||

| 1H NMR | Aromatic ring protons (singlet due to symmetry).[1] |

Applications in Research & Development

5.1 Metal-Organic Frameworks (MOFs)

TDO acts as a ditopic linker .[1] Unlike carboxylic acid linkers (e.g., terephthalic acid), oximes offer a "soft" nitrogen donor and a "hard" oxygen donor.[1]

-

Mechanism: The oxime group can bridge metal centers (

) or chelate a single metal.[1] -

Utility: TDO-based MOFs have shown efficacy in gas storage (

capture) due to the polar nature of the oxime pore surface, which interacts favorably with quadrupolar gas molecules.

5.2 Pharmaceutical Intermediates

TDO is a precursor for 1,4-bis(aminomethyl)benzene (via reduction of the oxime).[1]

-

Bioactivity: The dioxime itself has reported activity against specific fungal strains, believed to act by chelating essential trace metals (Fe, Cu) required for microbial enzymatic processes.

References

-

NASA Technical Reports Server. (1973).[1] Synthesis Procedures: Terephthalaldehyde Dioxime (H1060-02).[1][2] Retrieved from [Link][1]

-

National Institute of Standards and Technology (NIST). (2024).[1] 1,4-Benzenedicarboxaldehyde dioxime Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]

-

PubChem. (2024).[1] Terephthalaldehyde dioxime Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Technical Guide: Terephthalaldehyde Dioxime (CAS 18705-39-0)

Executive Summary

Terephthalaldehyde dioxime (CAS 18705-39-0) is a critical bifunctional intermediate in organic synthesis and materials science. Unlike its precursor, terephthalaldehyde, the dioxime features two reactive

This guide provides a definitive technical reference for researchers utilizing this compound in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and pharmaceutical intermediates.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Accurate identification is paramount, as this compound is frequently confused with its aldehyde precursor (CAS 623-27-8) or its nitrile derivative (CAS 623-26-7).

Core Identifiers

| Identifier Type | Value | Notes |

| CAS Number | 18705-39-0 | Distinct from Terephthalaldehyde (623-27-8) |

| IUPAC Name | (1E,4E)-1,4-benzenedicarbaldehyde dioxime | Often referred to as Terephthaldoxime |

| Molecular Formula | ||

| Molecular Weight | 164.16 g/mol | |

| SMILES | ON=Cc1ccc(C=NO)cc1 | Useful for cheminformatics search |

| InChI Key | UFJKQCPYFKAUEO-NXZHAISVSA-N | Stereochemistry specific (E,E-isomer) |

Physicochemical Properties

| Property | Data | Experimental Context |

| Appearance | White to pale yellow powder | Crystalline solid |

| Melting Point | 211.5 – 212.0 °C | High MP due to intermolecular H-bonding |

| Solubility | DMSO, DMF, Ethanol (hot) | Poorly soluble in water and cold ether |

| pKa | ~10.5 (Oxime OH) | Weakly acidic proton |

| Stability | Air stable | Hydrolyzes back to aldehyde in strong acid |

Part 2: Synthesis & Reaction Mechanism

The synthesis of terephthalaldehyde dioxime is a classic nucleophilic addition-elimination reaction. The protocol below is optimized for yield and purity, minimizing the formation of the mono-oxime impurity.

Reaction Logic (Graphviz Visualization)

The following diagram outlines the critical process flow, distinguishing between the kinetic mixing phase and the thermodynamic reflux phase.

Figure 1: Step-wise synthesis workflow for high-purity terephthalaldehyde dioxime.

Optimized Experimental Protocol

Reagents:

-

Terephthalaldehyde (10 mmol, 1.34 g)

-

Hydroxylamine hydrochloride (22 mmol, 1.53 g) - Excess ensures complete conversion.

-

Sodium Carbonate (

) (11 mmol, 1.16 g) or NaOH (22 mmol). -

Solvent: Ethanol/Water (1:1 v/v, 50 mL).

Step-by-Step Methodology:

-

Preparation: Dissolve hydroxylamine hydrochloride in 10 mL of water. In a separate flask, dissolve terephthalaldehyde in 25 mL of warm ethanol.

-

Deprotonation: Slowly add the sodium carbonate solution to the hydroxylamine solution. Note: Evolution of

gas will occur. This releases the free nucleophilic hydroxylamine base. -

Addition: Add the aldehyde solution to the hydroxylamine mixture dropwise under stirring.

-

Reflux: Heat the mixture to reflux (

) for 2–3 hours. The solution typically turns clear then precipitates the white solid upon cooling. -

Isolation: Cool the reaction mixture to room temperature (or

to maximize yield). Filter the precipitate via vacuum filtration. -

Purification: Wash the filter cake extensively with cold water (to remove NaCl and unreacted hydroxylamine) followed by a small amount of cold ethanol.

-

Drying: Dry in a vacuum oven at

for 4 hours.

Mechanistic Insight:

The reaction proceeds via the nucleophilic attack of the lone pair on the nitrogen atom of hydroxylamine onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate (carbinolamine), which subsequently undergoes acid-catalyzed dehydration to form the

Part 3: Applications in Drug Discovery & Materials

Terephthalaldehyde dioxime is rarely the final API; rather, it is a privileged scaffold intermediate .

Reticular Chemistry (COFs and MOFs)

In the development of Covalent Organic Frameworks (COFs), the dioxime functionality serves as a precursor to nitrile oxides . Through in situ generation of terephthalonitrile oxide, researchers can perform [3+2] cycloadditions with alkynes to form isoxazole-linked COFs. These frameworks are highly stable and used for drug encapsulation and controlled release.

Pathway to Isoxazole Libraries (Graphviz Visualization)

The following diagram illustrates the divergence from the dioxime to downstream pharmaceutical intermediates.

Figure 2: Synthetic divergence from terephthalaldehyde dioxime to bioactive scaffolds and polymer precursors.

Pharmaceutical Relevance

-

Linker Chemistry: Used to create rigid spacers in PROTACs (Proteolysis Targeting Chimeras) where defined distance between ligands is crucial.

-

Antidote Research: While not a primary drug, oxime structures are investigated for reactivating acetylcholinesterase inhibited by organophosphates, though mono-pyridinium oximes (like Pralidoxime) are more common.

Part 4: Safety & Handling (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Inhalation: Handle in a fume hood. The powder can be fine and easily inhaled.

-

Thermal Hazard: Do not heat above

without safety controls, as oximes can undergo energetic decomposition (Beckmann rearrangement or explosion) at high temperatures.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135482632, Terephthalaldehyde dioxime. Retrieved January 29, 2026 from [Link]

-

ChemSrc. CAS 18705-39-0 Entry and Physicochemical Data.[1][2] Retrieved January 29, 2026 from [Link]

Sources

Literature review of terephthalaldehyde dioxime applications.

This guide provides a comprehensive technical review of Terephthalaldehyde Dioxime (TDO) , focusing on its role as a ditopic ligand in coordination chemistry, a critical intermediate in organic synthesis, and a functional agent in analytical detection.[1]

A Ditopic Ligand and Critical Synthetic Precursor

Executive Summary

Terephthalaldehyde dioxime (1,4-benzenedicarboxaldehyde dioxime; CAS 18705-39-0) is a bifunctional aromatic oxime characterized by two hydroxyimino groups in the para position.[1] Unlike simple mono-oximes, TDO’s rigid linear geometry and ditopic binding sites make it a "privileged linker" in the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) .[1]

Beyond materials science, TDO serves as a pivotal synthetic gateway to terephthalonitrile (1,4-dicyanobenzene), a high-value monomer for conductive polymers and bioactive compounds.[1] This guide details the synthesis, coordination mechanisms, and analytical applications of TDO, providing researchers with reproducible protocols and mechanistic insights.[1]

Chemical Profile & Synthesis Protocol[2][3][4]

Role: The synthesis of TDO is a classic condensation reaction but requires precise pH control to maximize the yield of the anti-anti (E,E) isomer, which is thermodynamically favored and sterically optimal for metal bridging.

Optimized Synthesis Protocol

-

Precursors: Terephthalaldehyde (1.0 eq), Hydroxylamine Hydrochloride (2.2 eq), Sodium Carbonate (1.1 eq).[1]

-

Solvent System: Ethanol:Water (1:1 v/v).

-

Reaction Type: Nucleophilic addition-elimination (Condensation).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of terephthalaldehyde in 20 mL of warm ethanol (50°C).

-

Reagent Prep: Dissolve 22 mmol of hydroxylamine hydrochloride (

) in 10 mL of deionized water. -

Buffering: Slowly add sodium carbonate (

) to the hydroxylamine solution until CO2 evolution ceases (pH ~6–7). This generates the free hydroxylamine nucleophile in situ. -

Addition: Dropwise add the buffered hydroxylamine solution to the aldehyde solution under vigorous stirring.

-

Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. A white precipitate (TDO) will begin to form.

-

Work-up: Cool to room temperature. Filter the solid, wash copiously with cold water to remove salts, and recrystallize from ethanol/water.[1]

-

Yield: Typically >85% as white needles.

Synthesis Pathway Visualization

Figure 1: Reaction pathway for the condensation of terephthalaldehyde with hydroxylamine to form TDO.

Application Domain: Coordination Chemistry & MOFs[1][4][5]

TDO is unique because it cannot chelate a single metal ion in a cis fashion (like dimethylglyoxime). Instead, its para substitution forces it to act as a bridging ligand , connecting two metal centers to form infinite 1D chains or 2D networks.[1]

Mechanistic Insight: The "Rod-Like" Linker

-

Binding Mode: The oxime nitrogen and oxygen atoms can coordinate to metals. In TDO, the N-donor sites are separated by the rigid benzene ring (~7 Å distance).

-

Polymerization: When reacted with divalent metals (e.g., Pd(II), Ni(II), Co(II)), TDO forms insoluble coordination polymers rather than discrete molecular complexes.[1]

-

Reaction:

(Polymer)

-

-

Utility: These polymers exhibit high thermal stability and potential electrical conductivity (via

-stacking), making them candidates for molecular wires and sensor arrays.[1]

Coordination Logic Visualization

Figure 2: The bridging logic of TDO, connecting metal centers to form extended coordination networks.[1]

Analytical Applications: Palladium Detection

Oximes are "privileged ligands" for Palladium(II). TDO is particularly useful for gravimetric determination or pre-concentration of Pd(II) because the resulting complex is highly insoluble due to its polymeric nature.

Protocol: Gravimetric/Spectrophotometric Detection of Pd(II)

Principle: Pd(II) reacts with TDO in acidic media to form a yellow, acid-stable precipitate.[1] Unlike mono-oximes which form extractable complexes, TDO often precipitates the metal quantitatively.[1]

-

Sample Prep: Digest the alloy/catalyst in Aqua Regia; evaporate to near dryness; reconstitute in dilute HCl (pH ~1–2).

-

Reagent: Prepare a 1% ethanolic solution of TDO.

-

Precipitation: Add TDO solution in excess to the Pd sample. A bright yellow precipitate forms immediately.[1][2]

-

Complex:

-

-

Quantification (Gravimetric): Digest the precipitate at 60°C for 30 mins. Filter through a sintered glass crucible, wash with hot water/ethanol, dry at 110°C, and weigh.

-

Quantification (Spectrophotometric): For trace analysis, the precipitate can be extracted/dissolved into chloroform or molten naphthalene (if using a modified extraction method) and measured at 390–430 nm .[1]

Interference Control:

-

Masking Agents: EDTA is used to mask interfering ions like Fe(III), Cu(II), and Ni(II), which would otherwise co-precipitate at higher pH levels.[1] Pd-TDO forms selectively in lower pH (acidic) conditions.

Synthetic Precursor Role: The Route to Terephthalonitrile

For drug development and advanced materials, TDO is most valuable as the precursor to Terephthalonitrile (1,4-dicyanobenzene).[1] This dehydration is cleaner and safer than the industrial ammoxidation of p-xylene for laboratory-scale synthesis.[1]

-

Reaction: Dehydration of the oxime group (

) converts it to a cyano group ( -

Reagents: Thionyl chloride (

), Acetic Anhydride, or catalytic dehydration using MOFs/Zeolites.[1] -

Significance: Terephthalonitrile is the linker used in COF-1 and other high-performance Covalent Organic Frameworks.[1]

| Property | Terephthalaldehyde Dioxime (TDO) | Terephthalonitrile (Product) |

| Formula | C8H8N2O2 | C8H4N2 |

| Function | Metal Chelator / H-Bond Donor | Rigid Linker / Electrophile |

| Key Use | Pd Sensing, Coordination Polymers | COF Synthesis, Drug Intermediates |

| Solubility | Alcohols, Polar Solvents | Organic Solvents, Non-polar |

References

-

Palladium Detection: Rasayan Journal of Chemistry. "Expeditious Extraction and Spectrophotometric Determination of Palladium(II)." (Contextual reference for oxime-Pd methods). Available at: [Link]

-

Biological Activity: PubChem. "Terephthalaldehyde dioxime - Biological Test Results." Available at: [Link]

-

Precursor Utility: Royal Society of Chemistry.[1] "Upcycling of poly(ethylene terephthalate) waste plastics to terephthalonitrile."[3] (Demonstrates the TDO-to-nitrile pathway relevance). Available at: [Link]

Sources

- 1. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Upcycling of poly(ethylene terephthalate) waste plastics to terephthalonitrile - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Applications of terephthalaldehyde dioxime in polymer chemistry.

Application Note: Advanced Polymer Architectures Using Terephthalaldehyde Dioxime (TDO)

Executive Summary

Terephthalaldehyde dioxime (TDO) is a bifunctional aromatic oxime (HO-N=CH-Ph-CH=N-OH) that serves as a versatile building block in advanced polymer chemistry. Unlike monofunctional oximes (e.g., MEKO) used merely as capping agents, TDO’s bifunctionality allows it to function as a latent crosslinker and a dynamic motif in macromolecular scaffolds.

This guide details three primary applications:

-

Thermoreversible Polyurethanes: Using TDO as a heat-activated crosslinker for self-healing coatings and adhesives.

-

Dynamic Hydrogels for Drug Delivery: Exploiting the pH-sensitivity of oxime bonds for controlled therapeutic release.

-

High-Performance Precursors: The catalytic dehydration of TDO to terephthalonitrile, a precursor for aramid fibers (e.g., Kevlar® analogues).

Chemical Profile & Reactivity

| Property | Specification | Relevance |

| Formula | C₈H₈N₂O₂ | Bifunctional (Two >C=N-OH groups) |

| MW | 164.16 g/mol | High atom economy in condensation |

| Melting Point | ~220–222 °C | High thermal stability prior to degradation |

| Solubility | DMSO, DMF, hot alcohols | Poor solubility in non-polar solvents requires polar aprotic media |

| pKa | ~11 (Oxime OH) | Nucleophilic oxygen allows reaction with electrophiles (NCO, Epoxides) |

Application A: Latent Crosslinking in Polyurethanes

Context: Standard blocked isocyanates use monofunctional blocking agents (e.g., MEKO, caprolactam) to prevent premature reaction. TDO, being bifunctional, reacts with two isocyanate groups. At room temperature, it locks the polymer chains together (blocking). Upon heating (typically >120°C), the reaction reverses, releasing free isocyanates which can then react with stronger nucleophiles (like polyols) or reform the network upon cooling.

Mechanism: The oxime proton is acidic enough to protonate the nitrogen of the isocyanate, forming an O-acyl-oxime urethane linkage. This bond is thermally labile.

Protocol 1: Synthesis of TDO-Crosslinked Polyurethane Prepolymers

Objective: Create a shelf-stable, one-pot polyurethane system that cures on demand.

Materials:

-

Methylene Diphenyl Diisocyanate (MDI) or Hexamethylene Diisocyanate (HDI).

-

Polyol (e.g., PEG-2000 or PTMEG).

-

Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

-

Prepolymer Synthesis:

-

In a 3-neck flask under nitrogen, dissolve the Polyol in DMF.

-

Add Diisocyanate (NCO:OH ratio 2:1) to ensure NCO-terminated chains.

-

React at 80°C for 2 hours until the theoretical %NCO is reached (verify via titration).

-

-

TDO "Blocking" (Crosslinking):

-

Cool the prepolymer solution to 40°C.

-

Dissolve TDO in minimal DMF.

-

Add TDO dropwise to the prepolymer. Stoichiometry is critical: Use a 1:1 ratio of Oxime-OH to NCO groups.

-

Note: Since TDO has 2 OH groups, 0.5 mol of TDO is needed for every 1 mol of excess NCO.

-

-

Validation (Self-Validating Step):

-

Curing/Deblocking Test:

-

Cast the solution onto a glass slide.

-

Dry solvent at 60°C (vacuum). The film should be solid but potentially brittle.

-

Activation: Heat to 140°C for 30 minutes. The oxime linkages dissociate, allowing chain mobility and reaction with any residual moisture or added chain extenders, followed by re-association or irreversible cure depending on formulation.

-

Diagram: Thermoreversible Crosslinking Workflow

Caption: Figure 1. TDO acts as a thermally reversible crosslinker. Heating dissociates the bond, allowing processing or self-healing, before re-curing.

Application B: Dynamic Hydrogels for Drug Delivery

Context: For drug development professionals, TDO offers a route to pH-sensitive hydrogels . The oxime bond (C=N-O) is hydrolytically stable at neutral pH but hydrolyzes under acidic conditions (pH < 5), such as those found in tumor microenvironments or endosomes.

Protocol Strategy:

-

Functionalization: React a polymer backbone (e.g., oxidized alginate or hyaluronic acid containing aldehyde groups) with TDO.

-

Linkage: Use TDO as a homobifunctional linker to connect aldehyde-functionalized drug carriers.

-

Release: Upon exposure to acidic pH, the oxime bond cleaves, releasing the payload.

Application C: Synthesis of Terephthalonitrile (High-Performance Precursor)

Context: Terephthalonitrile is the dehydrated derivative of TDO. It is a critical intermediate for 1,4-benzenediamine (used in para-aramid fibers like Kevlar). Researchers often synthesize TDO as an intermediate step to purify terephthalaldehyde before converting it to the nitrile.

Protocol 2: Catalytic Dehydration of TDO

Objective: Efficient conversion of TDO to terephthalonitrile with high purity.

Materials:

-

Acetic Anhydride (Dehydrating agent).

-

Catalyst: Copper(II) Acetate (5 mol%).

-

Solvent: Acetonitrile.

Step-by-Step Methodology:

-

Setup:

-

Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

-

Charge flask with TDO (10 mmol) and Acetonitrile (50 mL).

-

-

Reaction:

-

Add Acetic Anhydride (25 mmol, 2.5 eq).

-

Add Copper(II) Acetate catalyst.

-

Reflux at 85°C for 4 hours.

-

-

Monitoring:

-

TLC: Mobile phase Hexane:Ethyl Acetate (8:2). TDO is polar (low Rf); Nitrile is non-polar (high Rf).

-

Self-Validation: The reaction is complete when the solution turns from a suspension to a clear blue/green solution (catalyst color) and TLC shows no starting oxime.

-

-

Workup:

-

Cool to room temperature.[5] Pour into ice water (200 mL).

-

The product, Terephthalonitrile, will precipitate as a white solid.

-

Filter, wash with NaHCO₃ (sat.) to remove acetic acid, then water.

-

Yield Check: Expected MP: 222–224°C.

-

Diagram: Dehydration Pathway

Caption: Figure 2. Catalytic dehydration pathway converting TDO to Terephthalonitrile.

Comparative Data: TDO vs. Common Blocking Agents

| Feature | MEKO (Methyl Ethyl Ketoxime) | TDO (Terephthalaldehyde Dioxime) | Impact |

| Functionality | Monofunctional (1) | Bifunctional (2) | TDO allows network formation; MEKO only caps ends. |

| Deblocking Temp | 130–150°C | 120–140°C | TDO often deblocks at slightly lower temps due to aromatic stabilization. |

| Rigidity | Low (Aliphatic) | High (Aromatic Ring) | TDO increases the modulus (stiffness) of the final polymer. |

| Volatility | High (VOC issues) | Low (Solid) | TDO is safer for low-VOC coating applications. |

References

-

Blocked Isocyanates Chemistry: Wicks, D. A., & Wicks, Z. W. (1999). Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings, 36(3), 148-172.

-

Oxime-Based Dynamic Chemistry: Mukherjee, S., et al. (2015). Dynamic Covalent Chemistry of Oximes and Hydrazones. Chemical Reviews, 115, 12, 5823–5857.

-

Nitrile Synthesis via Oximes: Augustine, J. K., et al. (2011). Propylphosphonic anhydride (T3P): a mild and efficient reagent for the conversion of aldoximes to nitriles. Synlett, 2011(15), 2223-2227.

-

Polymer Networks: Lehn, J. M. (2002). Supramolecular polymer chemistry—scope and perspectives. Polymer International, 51(10), 825-839.

-

TDO Physical Data: PubChem Compound Summary for CID 135482632, Terephthalaldehyde dioxime.

Safety Disclaimer: Terephthalaldehyde dioxime is an irritant. Isocyanates are potent sensitizers. All protocols described herein must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles, respirator).

Sources

Application Note: Engineering Dynamic Hydrogels with Terephthalaldehyde Dioxime Crosslinks

Executive Summary

This guide details the engineering of hydrogels crosslinked via Terephthalaldehyde Dioxime linkages. Unlike conventional static crosslinkers (e.g., glutaraldehyde forming permanent networks), the dioxime linkage offers a "Goldilocks" zone of stability: it is hydrolytically superior to imines (Schiff bases) yet retains dynamic covalent character (reversible at low pH or via transoximation) to enable self-healing and injectability.

Key Distinction: While "Terephthalaldehyde Dioxime" is a discrete chemical entity, in hydrogel synthesis, it is most frequently generated in situ by reacting Terephthalaldehyde (TPA) with aminooxy-functionalized polymers . This protocol focuses on this in situ generation to create the crosslinked network.

Scientific Mechanism: The Oxime Advantage

The Chemistry of Crosslinking

The formation of the TPA-dioxime crosslink relies on the oxime ligation reaction. This is a chemoselective condensation between an aldehyde (on the TPA molecule) and an aminooxy group (on the polymer backbone).

-

Reagent A: Terephthalaldehyde (TPA) – A bifunctional aromatic aldehyde.

-

Reagent B: Polymer-functionalized alkoxyamine (Polymer-O-NH₂).

-

Product: Polymer-O-N=CH-Ph-CH=N-O-Polymer (The TPA-Dioxime Crosslink).

Stability vs. Dynamics

The bond stability hierarchy in dynamic covalent chemistry (DCC) is critical for application design:

| Bond Type | Structure | Hydrolytic Stability | Dynamic Exchange Rate | Typical pH for Formation |

| Imine (Schiff Base) | R-N=CH-R' | Low (Hydrolyzes easily) | Very Fast | > 7.0 |

| Hydrazone | R-NH-N=CH-R' | Moderate | Fast | 4.0 - 6.0 |

| Oxime (Target) | R-O-N=CH-R' | High | Slow (Requires Catalyst/Acid) | 4.0 - 7.0 |

Why TPA-Dioxime? The aromatic ring of terephthalaldehyde provides steric rigidity and electronic conjugation, enhancing the stability of the resulting dioxime beyond that of aliphatic analogs. This makes TPA-dioxime hydrogels suitable for long-term cell culture or drug delivery where rapid degradation is undesirable, yet self-healing is required.

Experimental Workflow & Visualization

Reaction Pathway Diagram

Caption: Figure 1. The chemoselective ligation pathway. TPA reacts with aminooxy-polymers to form the stable yet dynamic dioxime network.

Detailed Protocol: Synthesis of TPA-Dioxime Hydrogels

This protocol uses Aminooxy-PEG (AO-PEG) as a model polymer, but the chemistry is transferable to Hyaluronic Acid (HA) or Gelatin modified with aminooxy groups.

Materials Required[1]

-

Polymer: 4-arm PEG-Aminooxy (MW 10kDa or 20kDa).

-

Crosslinker: Terephthalaldehyde (TPA) (Recrystallized, purity >98%).

-

Solvent: Phosphate Buffered Saline (PBS, pH 7.4) and Acetate Buffer (pH 4.5).

-

Catalyst (Optional): Aniline (accelerates oxime formation at neutral pH).

Stock Solution Preparation

-

TPA Stock (Solubility Warning): TPA has low solubility in pure water.

-

Method: Dissolve TPA in a minimal amount of DMSO (Dimethyl sulfoxide) to create a 100 mM stock.

-

Validation: Solution must be clear. If cloudy, sonicate at 40°C.

-

-

Polymer Stock: Dissolve 4-arm PEG-Aminooxy in PBS (pH 7.4) to a concentration of 10% (w/v).

Gelation Procedure

-

Stoichiometry Calculation: Calculate the molar ratio of Aldehyde (CHO) to Aminooxy (ONH₂) groups.

-

Ideal Ratio (r):

for maximum stiffness. -

For Self-Healing: Use a slight off-stoichiometry (

or

-

-

Mixing:

-

Pipette the required volume of Polymer Stock into a mold.

-

Add the calculated volume of TPA Stock.

-

Critical Step: Vortex immediately for 10 seconds. TPA-dioxime formation is slower than ionic crosslinking but faster than uncatalyzed click chemistry.

-

-

Incubation: Allow the mixture to sit at 37°C.

-

Gelation Time: Typically 15–45 minutes at pH 7.4. (Reduces to <5 mins with 10 mM Aniline catalyst).

-

Self-Healing & Rheology Validation

To confirm the dynamic nature of the TPA-dioxime bond:

-

Strain Sweep (Rheometer): Apply increasing strain (0.1% to 500%).

-

Result: G' (Storage Modulus) should drop below G'' (Loss Modulus) at high strain (gel rupture).

-

-

Recovery Step: Immediately return strain to 1% and monitor G'.

-

Success Criteria: G' recovers to >90% of initial value within 5 minutes, confirming the reformation of dioxime bonds.

-

Advanced Application: Transoximation

For researchers requiring tunable viscoelasticity.

Instead of forming the bond from scratch, you can introduce free Terephthalaldehyde Dioxime (the small molecule) into an existing hydrogel containing different aldehyde/oxime pairs.

-

Concept: The free TPA-dioxime acts as a "competitor" or "shuffler."

-

Mechanism: It participates in transoximation , where the oxime bond switches partners.

-

Effect: Adding free TPA-dioxime to a stiff oxime hydrogel can increase its stress-relaxation rate (making it more viscoelastic) without degrading the network permanently.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation upon mixing | TPA solubility limit reached | Decrease TPA concentration or increase DMSO fraction (keep DMSO < 10% for bio-applications). |

| Slow Gelation (> 2 hrs) | pH too high or low concentration | Adjust pH to 4.5 (optimal for oxime kinetics) or add 10mM Aniline catalyst. |

| Brittle Gel | Crosslink density too high | Use a higher MW polymer or reduce TPA stoichiometry ( |

| No Self-Healing | "Frozen" bonds | The pH is likely neutral/alkaline. Lower pH slightly or add free alkoxyamine to catalyze exchange. |

References

-

Mukherjee, S., et al. (2015).[1] "Self-healing hydrogels containing reversible oxime crosslinks."[1] Soft Matter. Link

-

Garg, M., et al. (2021).[2][3] "Terephthalaldehyde as better crosslinking agent in crosslinked chitosan hydrogel for selective removal of anionic dyes."[2][3] New Journal of Chemistry. Link

-

Yang, Y., et al. (2022). "Dynamic Covalent Hydrogels: Strong yet Dynamic."[4][5] Gels. Link

-

Kloxin, A. M., et al. (2012). "Rapid self-healing hydrogels."[6] Proceedings of the National Academy of Sciences. Link

Sources

- 1. Self-Healing Hydrogels: Development, Biomedical Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.vistas.ac.in [ir.vistas.ac.in]

- 3. rsc.org [rsc.org]

- 4. Dynamic Covalent Hydrogels: Strong yet Dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Role of terephthalaldehyde dioxime in synthesizing metal-organic frameworks (MOFs).

This Application Note is structured as a technical guide for researchers utilizing Terephthalaldehyde Dioxime (TADO) in the synthesis and functionalization of Metal-Organic Frameworks (MOFs). It moves beyond basic definitions to provide actionable protocols for direct ligand usage, post-synthetic modification (PSM), and precursor synthesis.

Executive Summary

Terephthalaldehyde dioxime (

This guide details three core workflows:

-

Direct Synthesis: Using TADO as a bridging ligand to form Coordination Polymers (CPs).

-

Post-Synthetic Modification (PSM): Generating oxime-functionalized MOFs from aldehyde-bearing precursors (e.g., ZIF-90) for heavy metal capture and sensing.

-

Linker Engineering: Utilizing TADO as a purified intermediate for high-fidelity synthesis of Terephthalonitrile and Terephthalic Acid.

Chemical Basis & Coordination Modes

TADO is a rod-like linker capable of bridging metal centers. Its reactivity is defined by the amphoteric nature of the oxime group.

Mechanism of Action

-

Chelation: The oxime nitrogen and oxygen can form stable 5- or 6-membered chelate rings with metals.

-

Bridging: The linear geometry allows TADO to bridge two metal clusters, typically forming 1D chains or 2D sheets rather than the 3D cubic lattices seen with carboxylates.

-

Tunability: The acidity of the oxime proton (

) allows for pH-dependent switching between neutral (

Visualization of Coordination Pathways

The following diagram illustrates the divergent pathways for TADO in MOF chemistry:

Figure 1: Strategic pathways for TADO utilization. Blue path: Direct coordination. Green path: Post-synthetic generation. Red path: Precursor synthesis.

Protocol A: Direct Synthesis of Metal-TADO Coordination Polymers

Objective: Synthesize a crystalline coordination polymer using TADO as the primary linker. Application: Magnetic materials, electrical conductivity studies.

Materials

-

Ligand: Terephthalaldehyde dioxime (98% purity).

-

Metal Salt: Copper(II) Acetate Monohydrate (

) or Nickel(II) Nitrate. -

Solvent: DMF/Ethanol (1:1 v/v).

Experimental Workflow

-

Pre-dissolution: Dissolve 1.0 mmol of TADO in 10 mL of Ethanol. Sonicate until clear.

-

Metal Addition: Dissolve 1.0 mmol of Metal Salt in 10 mL of DMF.

-

Mixing: Slowly add the metal solution to the ligand solution under stirring. A color change (typically green to brown for Cu) indicates complexation.

-

Crystallization: Transfer the mixture to a Teflon-lined autoclave. Heat at 85°C for 48 hours .

-

Note: Lower temperatures favor kinetic products (1D chains); higher temperatures may induce decomposition of the oxime.

-

-

Isolation: Filter the resulting precipitate, wash with Ethanol (

mL) to remove unreacted ligand, and dry under vacuum at 60°C.

Data Interpretation:

| Parameter | Expected Outcome | Method of Verification |

|---|---|---|

| Crystallinity | Sharp Bragg peaks | PXRD (Powder X-Ray Diffraction) |

| Coordination | Shift in

Protocol B: Post-Synthetic Modification (PSM) of Aldehyde-MOFs

Objective: Convert an aldehyde-bearing MOF (e.g., ZIF-90 or UiO-66-CHO) into an oxime-functionalized MOF for heavy metal capture (e.g., Uranium extraction). Rationale: Direct synthesis of oxime-MOFs often yields dense structures. PSM preserves the high porosity of the parent MOF while adding the chemical functionality of the oxime.

Materials

-

Parent MOF: ZIF-90 (Imidazolate framework with aldehyde groups).

-

Reagent: Hydroxylamine Hydrochloride (

).[1] -

Base: Pyridine or

(to neutralize HCl). -

Solvent: Methanol (MeOH).[2]

Step-by-Step Protocol

-

Activation: Activate 200 mg of ZIF-90 by heating at 120°C under vacuum for 12 hours to empty the pores.

-

Reagent Prep: Dissolve 1.5 equivalents (relative to aldehyde groups) of

and 1.5 equivalents of Pyridine in 20 mL MeOH. -

Infiltration: Suspend the activated MOF in the reagent solution.

-

Reaction: Reflux at 60°C for 24 hours .

-

Critical Control: Do not exceed 80°C to prevent framework degradation.

-

-

Washing: Centrifuge and wash with fresh MeOH (

) to remove unreacted hydroxylamine and pyridinium salts. -

Activation: Dry at 80°C under vacuum.

Mechanism of PSM

The aldehyde group (-CHO) undergoes condensation with hydroxylamine to form the oxime (-CH=NOH) and water.

Figure 2: Conversion of aldehyde pores to chelating oxime sites.

Validation:

-

FTIR: Disappearance of

peak ( -

Porosity: BET surface area should decrease slightly (due to the larger size of the oxime group vs. aldehyde) but remain significant (>800

).

Protocol C: TADO as a Precursor for Linker Synthesis

Objective: Use TADO to synthesize Terephthalonitrile, a precursor for 1,4-benzeneditetrazole or high-purity Terephthalic acid linkers. Context: Commercial terephthalic acid may contain isomeric impurities. Synthesizing via TADO ensures para-substitution purity.

Protocol

-

Dehydration: Reflux TADO in Acetic Anhydride or Thionyl Chloride (

) for 4 hours. -

Product: Terephthalonitrile (

). -

MOF Linker Conversion:

-

Route A (Carboxylate): Hydrolysis with NaOH -> Terephthalic Acid.[3]

-

Route B (Tetrazole): Reaction with Sodium Azide (

) -> 1,4-Benzeneditetrazole (used for energetic MOFs).

-

Safety & Handling

-

Toxicity: TADO is an irritant. Hydroxylamine is toxic and a potential mutagen. Handle all reagents in a fume hood.

-

Explosion Hazard: When working with azides (Route B above) or heating oximes in sealed vessels, use blast shields. Oximes can undergo thermal rearrangement (Beckmann rearrangement) which is exothermic.

References

-

Crystal Structure of TADO: Cambridge Structural Database (CSD), Refcode 203664 .[4]

-

Post-Synthetic Modification Review: Chemical Society Reviews, "Post-synthetic modification of metal–organic frameworks," 2014.

-

Oxime-Functionalized MOFs for Antidotes: Journal of Materials Chemistry B, "Oxime-functionalized MOF for determination of pesticides," 2023.

-

Aldehyde-MOF Reactivity: Inorganic Chemistry, "Covalent Post-Synthetic Modification of a Metal-Organic Framework," 2009.

-

TADO Properties & Synthesis: PubChem Compound Summary, "Terephthalaldehyde dioxime".

Sources

Detailed experimental protocol for terephthalaldehyde dioxime synthesis.

Part 1: Strategic Significance & Scope

Terephthalaldehyde dioxime (1,4-benzenedicarboxaldehyde dioxime) is a critical bifunctional intermediate in the synthesis of high-performance polymers, Covalent Organic Frameworks (COFs), and metal-complexing ligands. Its geometric rigidity and the presence of two reactive oxime groups make it an ideal precursor for generating nitrile oxides (via dehydration) for click-chemistry polymerizations or for direct coordination in Metal-Organic Frameworks (MOFs).

This protocol details a robust, scalable method for synthesizing terephthalaldehyde dioxime from terephthalaldehyde and hydroxylamine hydrochloride. Unlike generic textbook descriptions, this guide focuses on impurity control —specifically minimizing the formation of the mono-oxime intermediate and preventing Cannizzaro side-reactions through precise pH buffering.

Part 2: Chemical Principle & Mechanism[1][2]

The synthesis proceeds via a nucleophilic addition-elimination reaction. Hydroxylamine (

Reaction Scheme

Mechanistic Pathway[1][3][4]

-

Activation: The base neutralizes the hydrochloride salt, releasing free nucleophilic hydroxylamine.

-

Addition: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

-

Elimination: Proton transfer facilitates the elimination of water, establishing the C=N double bond.

Mechanistic Visualization

Figure 1: Step-wise mechanistic pathway for the conversion of aldehyde moieties to oxime groups.

Part 3: Safety & Hazard Assessment

Critical Warning: Hydroxylamine and its salts are potential skin sensitizers and can be explosive upon heating if not stabilized.

| Hazard Class | Chemical | Risk Description | Mitigation Strategy |

| Toxic/Irritant | Hydroxylamine HCl | Corrosive to tissue; skin sensitizer. | Wear nitrile gloves (double gloving recommended). Use a fume hood. |

| Irritant | Terephthalaldehyde | Irritating to eyes and respiratory system. | Avoid dust inhalation; use a powder funnel for addition. |

| Thermal | Ethanol Solvent | Flammable vapor. | Use a reflux condenser; avoid open flames; use oil bath or heating mantle. |

Part 4: Materials & Equipment[5]

Reagents

-

Terephthalaldehyde (1,4-benzenedicarboxaldehyde): 10.0 mmol (1.34 g). Purity >98% recommended.

-

Hydroxylamine Hydrochloride (

): 22.0 mmol (1.53 g). 2.2 equivalents to ensure full conversion. -

Sodium Carbonate (

): 11.0 mmol (1.17 g). Preferred over NaOH to prevent aldehyde side reactions. -

Solvent System: Ethanol (95%) and Deionized Water.

Equipment

-

100 mL Round Bottom Flask (RBF)[1]

-

Magnetic Stir Bar (Oval or cross shape for best mixing)

-

Reflux Condenser[1]

-

Heating Mantle with Temperature Controller

-

Buchner Funnel & Vacuum Flask

-

pH Paper (Range 1-14)

Part 5: Experimental Protocol (Step-by-Step)

Phase 1: Reaction Setup

-

Dissolution of Aldehyde: In the 100 mL RBF, dissolve 1.34 g of terephthalaldehyde in 20 mL of warm Ethanol (95%) . Stir until the solution is clear.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 1.53 g of Hydroxylamine Hydrochloride in 5 mL of Deionized Water .

-

Preparation of Base Solution: Dissolve 1.17 g of Sodium Carbonate in 10 mL of Deionized Water .

-

Note: Slowly add the base solution to the hydroxylamine solution. Evolution of

gas will occur. Wait for effervescence to subside.

-

Phase 2: Synthesis

-

Addition: Add the buffered hydroxylamine solution dropwise to the ethanolic aldehyde solution while stirring vigorously.

-

Observation: A white precipitate (the oxime) may begin to form immediately.

-

-

Reflux: Attach the condenser and heat the mixture to reflux (approx. 80°C) for 2 hours .

-

Why Reflux? Although the reaction occurs at room temperature, reflux ensures thermodynamic conversion to the more stable E,E-isomer and drives the reaction to completion.

-

Phase 3: Workup & Purification

-

Precipitation: Allow the reaction mixture to cool to room temperature. Then, pour the mixture into 100 mL of ice-cold water with vigorous stirring. This maximizes precipitation of the dioxime.

-

Filtration: Collect the white solid via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with:

- mL Cold Water (removes NaCl and unreacted hydroxylamine).

- mL Cold Ethanol (removes unreacted aldehyde).

-

Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of terephthalaldehyde dioxime.

Part 6: Characterization & Validation

To validate the synthesis, compare your product against these standard metrics.

Validation Metrics Table

| Technique | Parameter | Expected Result | Interpretation |

| Appearance | Visual | White crystalline powder | Yellowing indicates oxidation or impurities. |

| Melting Point | Thermal | 220–225°C (decomposes) | Sharp MP indicates high purity. Broad range implies mono-oxime contamination. |

| FTIR | Vibrational | 3200-3400 | Disappearance of Carbonyl (C=O) is the primary indicator of completion. |

| 1H NMR | Chemical Shift (DMSO- | Integration ratio of 1:1:2 confirms dioxime structure. |

Data Analysis Insight

The most common failure mode is incomplete conversion to the mono-oxime.

-

Mono-oxime Signature: In NMR, you will see asymmetry in the aromatic region (two doublets instead of a singlet) and a residual aldehyde proton at ~10 ppm.

-

Dioxime Signature: High symmetry renders the aromatic protons as a singlet (or tight multiplet) at 7.6 ppm in DMSO-

.

Part 7: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product dissolved in filtrate. | The dioxime has slight solubility in ethanol. Ensure the quench water is ice-cold and the volume is sufficient (5:1 Water:Ethanol ratio). |

| Product is Yellow | Oxidation of amine or impurities. | Recrystallize from Ethanol/Water (1:1). Ensure reagents are fresh. |

| Melting Point Low (<200°C) | Mixture of syn/anti isomers or mono-oxime. | Reflux longer (4 hours) to thermodynamically favor the stable isomer. Wash thoroughly with water to remove salts. |

| Residual Aldehyde Smell | Incomplete reaction. | Check pH of reaction; it must be neutral to slightly basic (pH 7-8) for the free amine to react. Add more base if too acidic. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general oxime synthesis protocols).

-

Patil, V. V., et al. (2016). "Green Synthesis of Oximes". Journal of Organic Chemistry, 81(2), 781-786. (Provides context on green solvent choices and catalytic efficiency). [Link]

-

Han, X., et al. (2017). "Synthesis of Covalent Organic Frameworks via Knoevenagel Condensation". Journal of the American Chemical Society, 139(25), 8693–8697. (Demonstrates the utility of terephthalaldehyde derivatives in high-purity applications). [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12173, Terephthalaldehyde.[2] (For physical property verification). [Link]

Sources

Exploring terephthalaldehyde dioxime in advanced materials science.

Application Note: Terephthalaldehyde Dioxime in Advanced Materials Science

Executive Summary & Scientific Rationale

Terephthalaldehyde dioxime (TADO ) is often overlooked as merely a transient intermediate in organic synthesis. However, in advanced materials science, it represents a critical "switch" molecule. Its bifunctional oxime groups (

-

Coordination Chemistry: Acting as a chelating ligand for transition metals (Cu, Ni, Pd) in the formation of Metal-Organic Frameworks (MOFs) and corrosion inhibitors.

-

Click Chemistry Precursor: Serving as the stable precursor to terephthalonitrile oxide, a dipole utilized in 1,3-dipolar cycloadditions to generate isoxazole-linked Covalent Organic Frameworks (COFs). Unlike imine-linked COFs, isoxazole linkages provide exceptional hydrolytic stability, making them suitable for biological environments and drug delivery.

This guide provides validated protocols for synthesizing TADO, converting it into stable porous frameworks, and utilizing it for industrial corrosion protection.

Chemical Profile and Properties

| Property | Specification |

| IUPAC Name | (1E,4E)-1,4-benzenedicarbaldehyde dioxime |

| CAS Number | 18705-39-0 |

| Molecular Formula | |

| Molecular Weight | 164.16 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in cold water |

| Melting Point | >200°C (Decomposes) |

| Key Reactivity | 1,3-dipolar cycloaddition (via nitrile oxide); Metal chelation (N, O donor) |

Protocol A: High-Purity Synthesis of Terephthalaldehyde Dioxime

Objective: Synthesize TADO from terephthalaldehyde with >98% purity for use in polymerization or sensing. Mechanism: Acid-catalyzed condensation of aldehyde with hydroxylamine.

Reagents:

-

Terephthalaldehyde (10 mmol, 1.34 g)

-

Hydroxylamine hydrochloride (

) (22 mmol, 1.53 g) -

Sodium Carbonate (

) (11 mmol, 1.16 g) -

Ethanol (95%, 50 mL)

-

Deionized Water (20 mL)

Step-by-Step Methodology:

-

Solution Preparation: Dissolve 1.34 g of terephthalaldehyde in 30 mL of warm ethanol (

) in a round-bottom flask. -

Reagent Activation: In a separate beaker, dissolve 1.53 g of hydroxylamine hydrochloride in 10 mL of water. Slowly add the sodium carbonate (dissolved in 10 mL water) to this solution to liberate the free hydroxylamine base. Caution:

evolution will occur. -

Condensation: Dropwise add the hydroxylamine solution to the aldehyde solution under magnetic stirring.

-

Reflux: Equip the flask with a condenser and reflux the mixture at

for 2 hours. The solution typically turns clear, then precipitates the dioxime. -

Work-up: Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Filter the white precipitate under vacuum. Wash the cake with cold water (

mL) to remove salts, followed by a small amount of cold ethanol. -

Drying: Dry the solid in a vacuum oven at

for 6 hours. -

Validation: Verify structure via

-NMR (DMSO-

Protocol B: Advanced Application – Isoxazole-Linked COF Synthesis

Context: This protocol transforms TADO into a highly stable Covalent Organic Framework (COF) suitable for drug delivery. TADO is first chlorinated to the hydroximoyl chloride, which generates the nitrile oxide in situ for clicking with an alkyne linker.

Workflow Diagram (Synthesis Logic):

Caption: Synthetic pathway from TADO to stable Isoxazole-Linked COFs via in situ nitrile oxide generation.

Experimental Protocol:

-

Chlorination (Precursor Prep):

-

Dissolve TADO (5 mmol) in DMF (20 mL).

-

Add N-Chlorosuccinimide (NCS) (11 mmol) slowly at

. -

Stir at room temperature for 12 hours.

-

Extract with ethyl acetate/water to isolate Terephthalohydroximoyl chloride .

-

-

COF Polymerization:

-

Linker: 1,3,6,8-tetrakis(4-ethynylphenyl)pyrene (or similar multi-alkyne core).

-

Dissolve the hydroximoyl chloride (1 equiv) and the alkyne linker (stoichiometric ratio) in a mixture of THF/Toluene (1:1).

-

Catalyst/Base: Add Triethylamine (TEA) dropwise to slowly generate the nitrile oxide dipole.

-

Reaction: Stir at room temperature for 24–48 hours. The solution will become turbid as the polymer network forms.

-

-

Isolation: Centrifuge the solid COF.

-

Soxhlet Extraction: Wash extensively with THF and Methanol (24 hours each) to remove trapped oligomers.

-

Activation: Supercritical

drying (optional) or vacuum drying at

Protocol C: Corrosion Inhibition Testing (Copper Protection)

Context: TADO functions as a mixed-type inhibitor, adsorbing onto copper surfaces via the N and O atoms of the oxime group, forming a protective barrier against acidic corrosion.

Mechanism Visualization:

Caption: Mechanism of copper corrosion inhibition by TADO in acidic media.

Testing Protocol (Weight Loss Method):

-

Coupon Prep: Polish copper specimens (

cm) with emery paper (up to 1200 grit). Degrease with acetone. -

Solution: Prepare 1.0 M HCl (aggressive medium).

-

Inhibitor Dosing: Prepare TADO concentrations of 100, 200, 400, and 800 ppm in the acid solution. (Predissolve TADO in minimal ethanol if solubility is an issue).

-

Immersion: Suspend copper coupons in the solutions for 24 hours at

. -

Analysis:

-

Remove coupons, wash with bicarbonate solution (neutralize), then water/acetone.

-

Weigh coupons.[1]

-

Calculation:

-

(

= Weight loss of blank;

-

-

-

Expected Outcome: Inhibition efficiency typically exceeds 90% at concentrations >400 ppm due to the formation of a [Cu(TADO)] complex film.

References

-

Synthesis of Terephthalaldehyde Dioxime

- ChemicalBook Protocols. "Terephthalaldehyde synthesis and oxime conversion."

-

COF Applications (Isoxazole Linkages)

- Nature Communications. "Click-based porous organic frameworks." (General mechanism ref).

- BenchChem Application Notes. "Terephthalaldehyde-based Covalent Organic Frameworks."

-

Corrosion Inhibition

-

ResearchGate. "A new dioxime corrosion inhibitor for the protection and conservation of copper."[2]

-

-

General Properties & Safety

Sources

- 1. EP0026291B1 - Process for the preparation of terephthalaldehyde or isophthalaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Terephthalaldehyde dioxime | 18705-39-0 [smolecule.com]

Troubleshooting & Optimization

Effective purification methods for crude terephthalaldehyde dioxime.

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely here because your crude terephthalaldehyde dioxime (TPA-dioxime) exhibits discoloration (grey/brown), broad melting points, or extraneous NMR peaks. In applications such as Covalent Organic Framework (COF) synthesis or pharmaceutical intermediate development, purity is not merely aesthetic—it dictates the structural integrity of the final polymer.

This guide moves beyond generic advice, offering a self-validating, chemically grounded purification strategy.

Module 1: The Primary Protocol (Recrystallization)

Q: My crude product is a beige/off-white solid with a broad melting range. What is the most effective purification method?

A: Recrystallization is the "gold standard" for TPA-dioxime. The crude solid often contains unreacted terephthalaldehyde, mono-oxime intermediates, and oligomeric color bodies.

The Solvent System: We recommend a binary solvent system of Ethanol (EtOH) and Water. TPA-dioxime exhibits a steep solubility curve in hot ethanol, while water acts as a potent anti-solvent to force precipitation upon cooling.

Step-by-Step Protocol:

-

Dissolution: Suspend the crude TPA-dioxime in absolute Ethanol (approx. 10-15 mL per gram of crude). Heat to reflux (

) with magnetic stirring. -

Saturation: If the solid does not completely dissolve after 10 minutes of reflux, add more Ethanol in small increments (1-2 mL) until a clear solution is obtained.

-

Note: If black specks remain (insoluble inorganic salts or polymer char), perform a hot filtration immediately through a pre-warmed glass frit or fluted filter paper.

-

-

Anti-Solvent Addition: While maintaining a gentle boil, add deionized water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add just enough Ethanol (dropwise) to clear the turbidity, restoring a transparent solution.

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (do not use an ice bath immediately). Slow cooling promotes the formation of the thermodynamically stable (

)-isomer lattice, excluding impurities. -

Harvesting: Once at room temperature, cool in an ice bath for 30 minutes to maximize yield. Filter the white needles via vacuum filtration.

-

Wash: Wash the filter cake with cold 50% EtOH/Water mixture.

Visualization: Recrystallization Logic Flow

Caption: Decision tree for the binary solvent recrystallization process.

Module 2: Chemical Impurity Removal (Troubleshooting)

Q: NMR analysis shows residual aldehyde peaks (

A: Recrystallization relies on solubility differences.[1] If impurities have similar solubility profiles (e.g., unreacted terephthalaldehyde), you must use chemical washing based on reactivity and pKa differences.

The Science of Separation:

-

Aldehydes: React with sodium bisulfite to form water-soluble sulfonate adducts.

-

Acids (Terephthalic Acid): Deprotonate in weak base (Sodium Bicarbonate, pH ~8.5) to form soluble carboxylates.

-

Oximes: Are amphoteric but generally weak acids (pKa ~11). They remain insoluble (neutral) in weak base but will dissolve in strong base (NaOH, pH >13).

The "Chemical Wash" Protocol:

-

Preparation: Dissolve the crude mixture in a water-immiscible organic solvent. Note: TPA-dioxime has poor solubility in non-polar solvents. Use Ethyl Acetate (EtOAc) or warm Chloroform.

-

Alternative: If the oxime is too insoluble for extraction, perform a "slurry wash" (trituration) where you stir the solid vigorously in the aqueous wash solution, then filter.

-

-

Aldehyde Removal: Wash the organic layer (or slurry the solid) with saturated aqueous Sodium Bisulfite (

) . Shake/stir for 5-10 minutes. -

Acid Removal: Wash the organic layer (or slurry) with saturated Sodium Bicarbonate (

) . -

Recovery:

-

If extracted: Dry organic layer over

, filter, and evaporate. -

If slurried: Filter the solid and wash copiously with water to remove salts.

-

Data Summary: Solubility & Reactivity

| Component | Nature | pKa (Approx) | Behavior in | Behavior in |

| TPA-Dioxime | Weak Acid | ~11.0 | Insoluble (Solid/Organic) | Unreactive (Solid/Organic) |

| Terephthalaldehyde | Electrophile | N/A | Insoluble | Soluble (Forms Adduct) |

| Terephthalic Acid | Organic Acid | ~3.5 / 4.8 | Soluble (Forms Salt) | Soluble (as salt if pH > 4) |

Visualization: Impurity Separation Logic

Caption: Chemical logic for selectively removing aldehyde and acid impurities.[5]

Module 3: Isomer Management (Syn vs. Anti)

Q: My melting point is lower than literature values (

A: You likely have a mixture of stereoisomers. Oximes exist as

- -isomer: Usually the most thermodynamically stable and has the highest melting point.

-

or

The Fix (Thermal Isomerization):

If you require the pure

-

Reflux in Ethanol for 1-2 hours before cooling.

-

The heat, combined with the slightly acidic nature of the oxime protons, facilitates the rotation around the

bond, converting the kinetic

Module 4: Advanced FAQs

Q: Can I use DMF instead of Ethanol? A: Yes. If your product is highly insoluble (common for larger aromatic dioximes), dissolve in hot Dimethylformamide (DMF) and precipitate with water.

-

Warning: DMF is difficult to remove completely. You must wash the final crystals with copious amounts of water or methanol and dry under high vacuum (

) at

Q: How should I dry the purified crystals?

A: Oximes are generally stable, but wet cakes can hydrolyze back to aldehydes if left in acidic environments. Dry in a vacuum oven at

Q: How do I verify the success of the purification? A:

-

H-NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (

) and the sharpening of the oxime hydroxyl proton ( -

TLC: Use a mobile phase of Hexane:Ethyl Acetate (3:1). Aldehydes move faster (

); Oximes are more polar and trail behind (

References

- Recrystallization Methodologies:Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.

-

Terephthalaldehyde Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12173, Terephthalaldehyde.[6] Retrieved from [Link][7]

-

Aldehyde Removal (Bisulfite Method): University of Rochester, Department of Chemistry. Brindle Bisulfite Workup. Retrieved from [Link]

- Oxime Isomerization & Synthesis:Journal of Chemical Education. "Geometric Isomerism in Oximes".

Sources

- 1. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 2. WO2006080769A1 - Purification method of terephthalaldehyde - Google Patents [patents.google.com]

- 3. physics.emu.edu.tr [physics.emu.edu.tr]

- 4. KR20080001240A - Purification method of terephthalaldehyde - Google Patents [patents.google.com]

- 5. Workup [chem.rochester.edu]

- 6. Terephthalaldehyde - Wikipedia [en.wikipedia.org]

- 7. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting common problems in failed terephthalaldehyde dioxime reactions.

Technical Support Center: Terephthalaldehyde Dioxime Synthesis

Subject: Troubleshooting Failed Reactions & Protocol Optimization Case ID: TPA-DIOX-001 Responder: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Context of Failure

You are likely attempting to synthesize terephthalaldehyde dioxime (1,4-benzenedicarboxaldehyde dioxime) as a precursor for Covalent Organic Frameworks (COFs) , Metal-Organic Frameworks (MOFs) , or as a cross-linking agent.

While the reaction between an aldehyde and hydroxylamine is text-book organic chemistry, terephthalaldehyde presents unique challenges due to its bifunctionality and solubility profile . A failed reaction here usually manifests as:

-

Recovery of starting material (Reaction didn't start).

-

Mono-oxime formation (Incomplete conversion).

-

Sticky, polymeric gum (Oligomerization or degradation).

This guide deconstructs these failure modes using thermodynamic and kinetic principles.

Module 1: The Core Protocol (Baseline Standard)

Before troubleshooting, ensure your baseline protocol matches this validated standard. Deviations here are the primary cause of failure.

Reaction Scheme:

Validated Protocol Steps

-

Solvent System: Dissolve Terephthalaldehyde (1 eq) in warm Ethanol (EtOH) . It is sparingly soluble in water.[1][2][3]

-

Reagent Prep: Dissolve Hydroxylamine Hydrochloride (

) (2.2 - 2.5 eq) in a minimum amount of Water . -

Mixing: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.

-

Activation (Critical): Add an aqueous solution of Sodium Carbonate (

) or Sodium Acetate dropwise.-

Target pH: 5–7.

-

-

Energy Input: Reflux at 80°C for 2–4 hours.

-

Workup: Cool to room temperature. The product should precipitate as a white solid. Filter and wash with cold water.

Module 2: Troubleshooting & FAQs

Issue A: "I recovered the white starting material (Terephthalaldehyde)."

Diagnosis: pH Lockout.

Hydroxylamine is supplied as a hydrochloride salt (

-

The Fix: You must add enough base to neutralize the HCl but not enough to destroy the aldehyde.

-

The Check: Use pH paper. The reaction mixture must be slightly acidic to neutral (pH 5–6) to catalyze the dehydration step, but the amine must be free. If pH < 3, the reaction stops.

Issue B: "I got a mixture of Mono-oxime and Dioxime."

Diagnosis: Stoichiometric Deficit or Solubility Mismatch. Terephthalaldehyde has two reactive sites.[3] If the first oxime forms and precipitates out of solution before the second reacts, you get the mono-substitute.

-

The Fix:

-

Increase Equivalents: Use 2.5 to 3.0 equivalents of hydroxylamine HCl.

-

Solvent Tuning: Ensure the reaction remains homogeneous during the reflux. If the mono-oxime precipitates too early, add more Ethanol or switch to Methanol/THF .

-

Issue C: "The product is a sticky yellow gum, not a powder."

Diagnosis: Cannizzaro Reaction or Polymerization. If you used a strong base (like NaOH) at high concentration/temperature, the aldehyde functionality can undergo disproportionation (Cannizzaro) or aldol-like condensations before reacting with the amine.

-

The Fix: Switch to a milder base like Sodium Acetate (

) or Sodium Carbonate (

Module 3: Visualizing the Mechanism & Failure Points

The following diagram maps the reaction pathway and where specific failures occur.

Caption: Figure 1. Reaction logic flow. Critical control point is the pH adjustment step to enable nucleophilic attack while preventing side reactions.

Module 4: Data & Characterization

Use this table to verify your product. Note that melting points for dioximes are often decomposition points and can be unreliable.

| Parameter | Terephthalaldehyde (Start) | Terephthalaldehyde Dioxime (Product) |

| Appearance | White/Beige Crystalline Solid | White Powder |

| Solubility (Water) | Insoluble | Insoluble |

| Solubility (EtOH) | Soluble | Soluble (Hot), Slightly Soluble (Cold) |

| Melting Point | 114–116 °C | > 200 °C (often dec.)[4][5][6] |

| IR Signal ( | Strong peak ~1690 cm⁻¹ | Absent |

| IR Signal ( | Absent | Strong peak ~1630–1640 cm⁻¹ |

| IR Signal ( | Absent | Broad band ~3200–3400 cm⁻¹ |

Module 5: Advanced Troubleshooting (Isomers)

Question: "My NMR shows split peaks. Is my product impure?"

Answer: Not necessarily. Oximes exist as stereoisomers (syn and anti, or E and Z).

-

Terephthalaldehyde dioxime can exist as

, -

The

(anti-anti) isomer is thermodynamically favored and usually the major product. -

Resolution: If high isomeric purity is required (e.g., for specific crystal engineering applications), recrystallization from DMF/Water or slow evaporation from Ethanol is recommended to isolate the thermodynamically stable isomer.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12173, Terephthalaldehyde. Retrieved from .

-

Organic Syntheses. Terephthalaldehyde. Org.[1][3][6][7][8][9] Synth. 1953, 33, 93. Retrieved from .

-

ChemicalBook. Terephthalaldehyde Dioxime Properties and Synthesis. Retrieved from .

-

GuideChem. Terephthalaldehyde Synthesis and Solubility Data. Retrieved from .

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Terephthalaldehyde | 623-27-8 [chemicalbook.com]

- 5. Terephthalaldehyde dioxime | C8H8N2O2 | CID 135482632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Terephthalaldehyde - Wikipedia [en.wikipedia.org]